N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a useful research compound. Its molecular formula is C20H15N3O3 and its molecular weight is 345.358. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Salahuddin et al. (2014) described the synthesis and characterization of 1,3,4-oxadiazole derivatives, which were evaluated for anticancer activity. The compound displayed moderate activity against breast cancer cell lines, indicating its potential as a therapeutic agent (Salahuddin et al., 2014).
Anticancer Activity
- Research focusing on the computational and pharmacological potential of novel derivatives, including the mentioned compound, highlighted its moderate inhibitory effects in various assays and good affinity for certain biological targets, suggesting its utility in cancer therapy (M. Faheem, 2018).
Anticonvulsant Activity
- Novel semicarbazones based on 1,3,4-oxadiazoles were synthesized to explore their anticonvulsant activity. The study provided insights into the structural requirements necessary for anticonvulsant properties, presenting this compound as a potential candidate for further development in epilepsy treatment (H. Rajak et al., 2010).
Antibacterial and Antifungal Activities
- A series of naphthalene-1,8-dicarboxamide derivatives were synthesized and showed good antibacterial and antifungal activities. This research suggests the compound's potential in developing new antimicrobial agents (Rambabu Sirgamalla et al., 2018).
Electrochromic Properties
- Studies on the electropolymerization of dicarboxamides, including variants of the discussed compound, have highlighted their reversible electrochemical oxidation processes and strong color changes upon electro-oxidation, indicating their potential in electrochromic applications (S. Hsiao et al., 2017).
Mechanism of Action
Target of Action
Compounds with a 1,3,4-oxadiazole scaffold, like the one present in this compound, have been reported to interact with a variety of targets such as nucleic acids, enzymes, and globular proteins . They have shown promising results in inhibiting growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Mode of Action
1,3,4-oxadiazole derivatives have been found to exhibit different mechanisms of action by targeting various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cell proliferation .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been found to interfere with several biochemical pathways related to cell proliferation and survival .
Result of Action
1,3,4-oxadiazole derivatives have been found to exhibit antiproliferative effects, suggesting that they may inhibit cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The presence of the carboxamide moiety in these compounds can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity .
Cellular Effects
Similar compounds have demonstrated significant effects on various types of cells and cellular processes . For instance, some indolecarboxamides have shown considerable anti-tubercular activity against drug-sensitive Mycobacterium tuberculosis .
Molecular Mechanism
Based on the behavior of structurally similar compounds, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-17-8-4-7-16(12-17)19-22-23-20(26-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNRARVCOWDDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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